molecular formula C18H18F3NO2 B3753288 4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide

4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B3753288
M. Wt: 337.3 g/mol
InChI Key: UBAGYMAVAWBGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide is a compound that features both a trifluoromethyl group and a phenoxy group. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound it is part of . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

This process can be achieved using various reagents and conditions, such as the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo several types of chemical reactions, including:

Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to its targets, thereby modulating its biological activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide can be compared with other compounds that contain trifluoromethyl groups, such as:

These compounds share the trifluoromethyl group but differ in their overall structure and properties. The presence of the phenoxy group in this compound adds to its uniqueness and influences its chemical behavior and applications.

Properties

IUPAC Name

4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-13-6-2-3-9-16(13)24-11-5-10-17(23)22-15-8-4-7-14(12-15)18(19,20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAGYMAVAWBGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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